molecular formula C9H11FN2O2 B2442895 Methyl 6-(ethylamino)-2-fluoronicotinate CAS No. 210697-18-0

Methyl 6-(ethylamino)-2-fluoronicotinate

Cat. No.: B2442895
CAS No.: 210697-18-0
M. Wt: 198.197
InChI Key: XJWHKQKZLJSJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(ethylamino)-2-fluoronicotinate is an organic compound that belongs to the class of fluorinated nicotinates. This compound is characterized by the presence of a fluorine atom at the 2-position of the nicotinate ring and an ethylamino group at the 6-position. The methyl ester functionality adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(ethylamino)-2-fluoronicotinate typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoronicotinic acid.

    Amidation: The 2-fluoronicotinic acid undergoes amidation with ethylamine to introduce the ethylamino group at the 6-position.

    Esterification: The resulting product is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(ethylamino)-2-fluoronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 6-(ethylamino)-2-fluoronicotinate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit improved efficacy and stability.

Mechanism of Action

The mechanism of action of Methyl 6-(ethylamino)-2-fluoronicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The ethylamino group contributes to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 6-amino-2-fluoronicotinate
  • Ethyl 6-(methylamino)-2-fluoronicotinate
  • Methyl 6-(ethylamino)-3-fluoronicotinate

Comparison: Methyl 6-(ethylamino)-2-fluoronicotinate is unique due to the specific positioning of the fluorine atom and the ethylamino group. This configuration imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in its analogs.

Properties

IUPAC Name

methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWHKQKZLJSJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.